![molecular formula C9H12ClN B1591267 1-(2-Chlorophenyl)-N-methylethanamine CAS No. 51586-22-2](/img/structure/B1591267.png)
1-(2-Chlorophenyl)-N-methylethanamine
Overview
Description
1-(2-Chlorophenyl)-N-methylethanamine (also known as 1-Chloro-2-methylaminoethane or CMA) is a small molecule that has been studied for its potential applications in a variety of scientific fields. CMA is an organochloride compound with a molecular weight of 131.56 g/mol. It is a colorless, volatile liquid with a pungent odor and low solubility in water. CMA is used in a number of different applications including synthesis, research, and pharmaceuticals.
Scientific Research Applications
Electro-Optic Materials Development
Facchetti et al. (2003) explored the synthesis and application of heterocycle-based chromophores, focusing on their potential in nonlinear optical/electro-optic materials. This study detailed the synthesis of diethanolaminomethyl-functionalized derivatives from pyrrole-based compounds, highlighting their utility in creating highly transparent electro-optic multilayers with significant χ(2) values, indicative of their efficiency in electro-optic applications. The research suggests the potential of related compounds in the development of advanced optical materials (Facchetti et al., 2003).
Chemical Synthesis and Crystal Structure Analysis
Research by Faggiani et al. (1987) on the reaction of chloro(triphenylphosphine)gold(I) with 1-methylthymine provides insights into the structural analysis of chemical compounds through X-ray crystallography. This work contributes to the understanding of chemical bond lengths and angles, aiding in the synthesis and characterization of complex organic molecules (Faggiani et al., 1987).
Advanced Analytical Techniques
Curtis et al. (2003) developed a quantitative method for analyzing 2C-T-7, a compound structurally and pharmacodynamically similar to 1-(2-Chlorophenyl)-N-methylethanamine, showcasing the application of GC-MSD and GC-NPD in forensic toxicology. This methodological advancement aids in the postmortem identification and quantification of complex organic molecules, demonstrating the role of advanced analytical techniques in toxicological investigations (Curtis et al., 2003).
Luminescence Sensing and Pesticide Removal
Zhao et al. (2017) demonstrated the use of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate for luminescence sensing and pesticide removal. This study highlights the environmental applications of such compounds, specifically their selectivity and sensitivity towards detecting and removing hazardous substances from the environment (Zhao et al., 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNECVWVMFIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588427 | |
Record name | 1-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51586-22-2 | |
Record name | 2-Chloro-N,α-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51586-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2-chlorophenyl)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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